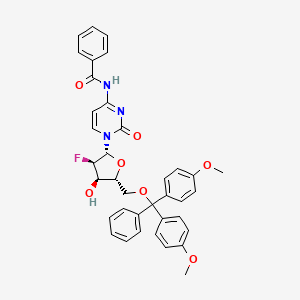

5'-O-DMT-N4-Bz-2'-F-dC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5'-O-DMT-N4-Bz-2'-F-dC: es un análogo de nucleósido que tiene efectos protectores y de modificación. Es un derivado de la 2'-desoxicitidina, donde el grupo 2'-hidroxilo es reemplazado por un átomo de flúor, el grupo 5'-hidroxilo está protegido por un grupo 4,4'-dimetoxi-trityl, y la posición N4 está benzoilada. Este compuesto se utiliza principalmente en la síntesis de oligonucleótidos modificados para diversas aplicaciones de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5'-O-DMT-N4-Bz-2'-F-dC involucra varios pasos:

Protección del grupo 5'-hidroxilo: El grupo 5'-hidroxilo de la 2'-desoxicitidina se protege utilizando cloruro de 4,4'-dimetoxi-trityl en presencia de una base como la piridina.

Fluoración: El grupo 2'-hidroxilo es reemplazado por un átomo de flúor utilizando un agente fluorante como el trifluoruro de dietilaminoazufre (DAST).

Benzoilación: La posición N4 se benzoila utilizando cloruro de benzoilo en presencia de una base como la trietilamina.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El compuesto se purifica típicamente utilizando cromatografía en columna y se caracteriza mediante técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: 5'-O-DMT-N4-Bz-2'-F-dC puede sufrir reacciones de oxidación, particularmente en el grupo 2'-fluoro.

Reducción: El compuesto se puede reducir en el grupo N4-benzoilo bajo condiciones específicas.

Sustitución: El grupo 5'-dimetoxi-trityl se puede sustituir por otros grupos protectores o grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Condiciones ácidas, como el tratamiento con ácido acético, pueden eliminar el grupo dimetoxi-trityl.

Productos principales formados:

Oxidación: Formación de derivados de 2'-fluoro-2'-desoxiuridina.

Reducción: Formación de derivados N4-desbenzoilados.

Sustitución: Formación de derivados de 5'-hidroxilo u otros nucleósidos protegidos

Aplicaciones Científicas De Investigación

Química: : 5'-O-DMT-N4-Bz-2'-F-dC se utiliza en la síntesis de oligonucleótidos modificados, que son esenciales para estudiar las interacciones del ADN y el ARN, así como para desarrollar terapias antisentido.

Biología: : El compuesto se utiliza para investigar los mecanismos de replicación y reparación del ADN. También se utiliza en el estudio de los procesos de escisión catalizados por enzimas en el ADN.

Medicina: : Los oligonucleótidos modificados que contienen this compound se exploran por su potencial en la terapia génica y como agentes antivirales.

Industria: : El compuesto se utiliza en la producción de herramientas de diagnóstico y como reactivo de investigación en varios ensayos bioquímicos .

Mecanismo De Acción

5'-O-DMT-N4-Bz-2'-F-dC ejerce sus efectos incorporándose a las cadenas de ADN o ARN durante la síntesis. La presencia del grupo 2'-fluoro aumenta la estabilidad de los dúplexes de ácidos nucleicos, haciéndolos más resistentes a la degradación enzimática. El grupo 5'-dimetoxi-trityl proporciona protección durante la síntesis, y el grupo N4-benzoilo se puede eliminar selectivamente para permitir modificaciones adicionales. El compuesto se dirige a las ADN polimerasas y otras enzimas involucradas en el metabolismo de los ácidos nucleicos .

Comparación Con Compuestos Similares

Compuestos similares

5'-O-DMT-N4-Bz-2'-desoxicitidina: Carece del grupo 2'-fluoro, lo que lo hace menos estable en los dúplexes de ácidos nucleicos.

5'-O-DMT-N4-Bz-2'-fluoro-2'-desoxiuridina: Contiene una base uracilo en lugar de citosina, lo que altera sus propiedades de apareamiento de bases.

5'-O-DMT-N4-Bz-2'-fluoro-2'-desoxiadenosina: Contiene una base adenina, que se empareja con timina en lugar de guanina.

Singularidad: : 5'-O-DMT-N4-Bz-2'-F-dC es único debido a la combinación del grupo 2'-fluoro, que aumenta la estabilidad, y los grupos protectores en las posiciones 5' y N4, que permiten modificaciones selectivas durante la síntesis de oligonucleótidos .

Actividad Biológica

5'-O-Dimethoxytrityl-N4-benzoyl-2'-fluoro-2'-deoxycytidine (5'-O-DMT-N4-Bz-2'-F-dC) is a modified nucleoside analog that has garnered attention for its unique structural properties and biological activities. This compound is primarily utilized in the synthesis of oligonucleotides, where its modifications enhance stability and resistance to enzymatic degradation, making it particularly valuable in therapeutic applications.

Structural Overview

This compound features several key modifications:

- 2'-Fluoro Group : Replaces the 2'-hydroxyl group, increasing resistance to nucleases.

- 5'-Dimethoxytrityl Protection : Protects the 5'-hydroxyl group during synthesis.

- N4-Benzoylation : Modifies the N4 position of the cytidine base.

These alterations contribute to the compound's enhanced stability and functionality in various biochemical contexts.

The biological activity of this compound is closely linked to its incorporation into nucleic acid strands. The fluorine substitution at the 2' position plays a crucial role in stabilizing nucleic acid duplexes, which is beneficial for:

- Resistance to Degradation : The modified nucleoside exhibits increased stability against enzymatic cleavage, making it suitable for therapeutic oligonucleotides that require prolonged activity in biological systems.

- Targeting Enzymes : It interacts with DNA polymerases and other enzymes involved in nucleic acid metabolism, potentially influencing their activity and fidelity during replication and transcription processes .

Applications in Research and Medicine

This compound is utilized in various applications, including:

- Oligonucleotide Synthesis : Its structural properties allow for the efficient synthesis of modified oligonucleotides, which can be used in gene therapy and antisense oligonucleotide strategies.

- Cancer Research : The compound's ability to resist degradation makes it a candidate for developing therapies targeting cancer cells through modified nucleic acids .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Differences |

|---|---|

| 5'-O-DMT-N4-benzoyl-2'-deoxycytidine | Lacks the 2'-fluoro group, resulting in reduced stability. |

| 5'-O-DMT-N4-benzoyl-2'-fluoro-2'-deoxyuridine | Contains uracil instead of cytosine, affecting base pairing properties. |

| 5’-O-DMT-N4-acetyl-2’-fluoro-2’-deoxycytidine | Acetylation at N4 alters reactivity and stability compared to benzoylation. |

The presence of both protective groups and the 2’-fluoro modification significantly enhances the stability of 5’-O-DMT-N4-Bz-2’-F-dC compared to its analogs while allowing selective modifications during synthesis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Stability Studies : Experiments demonstrate that oligonucleotides synthesized with this compound show significantly higher resistance to nuclease degradation compared to those synthesized with unmodified nucleosides.

- Enzyme Interaction : Binding affinity studies reveal that 5’-O-DMT-N4-Bz-2’-F-dC effectively inhibits certain DNA polymerases, suggesting potential applications in regulating DNA synthesis .

- Therapeutic Potential : Ongoing research focuses on utilizing this compound in developing targeted therapies for genetic disorders and cancers, where stable oligonucleotides could provide therapeutic benefits .

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-NHASGABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.